[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
CAS No.: 1706462-12-5
Cat. No.: VC2594077
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706462-12-5 |
|---|---|
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (1-piperidin-3-yltriazol-4-yl)methanol |
| Standard InChI | InChI=1S/C8H14N4O/c13-6-7-5-12(11-10-7)8-2-1-3-9-4-8/h5,8-9,13H,1-4,6H2 |
| Standard InChI Key | QEHBKIRYKVJAAQ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)N2C=C(N=N2)CO |
| Canonical SMILES | C1CC(CNC1)N2C=C(N=N2)CO |
Introduction
Physical and Chemical Properties
The physical and chemical properties of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol are crucial for understanding its behavior in various experimental and biological settings. Based on its structure, this compound likely exists as a solid at room temperature, which is typical for similar heterocyclic compounds. The presence of the hydroxyl group from the methanol moiety enhances its polarity and potential for hydrogen bonding, which influences solubility and interactions with biological targets.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 1706462-12-5 |
| Physical State | Solid (at standard conditions) |
| Solubility | Likely soluble in polar solvents; enhanced water solubility due to hydroxyl group |
| Functional Groups | Piperidine ring, 1,2,3-triazole ring, primary alcohol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (N atoms and O atom) |
These properties significantly influence the compound's behavior in biological systems and its potential as a drug candidate. The balance of hydrophilic and lipophilic elements within the structure affects membrane permeability, while the functional groups determine possible interactions with receptors, enzymes, and other biological macromolecules.
Synthesis Methods
The synthesis of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves multi-step organic reactions. These methods often include the combination of piperidine derivatives with triazole structures through various chemical transformations, such as cycloaddition reactions or nucleophilic substitution. The synthetic approaches must be carefully designed to ensure regioselectivity and stereoselectivity when applicable.
Common Synthetic Approaches
One prevalent method for synthesizing 1,2,3-triazole-containing compounds is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of click chemistry. This reaction represents an efficient approach for constructing the 1,2,3-triazole ring with high regioselectivity. For [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol, the synthesis would typically involve:
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Preparation of an azide-functionalized piperidine derivative, specifically at position 3
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Reaction with propargyl alcohol under copper catalysis conditions
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Purification of the final product
The reaction conditions, including temperature, solvent choice, catalyst loading, and reaction time, can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient synthesis on both laboratory and industrial scales.
Synthetic Challenges and Considerations
| Challenge | Consideration |
|---|---|
| Regioselectivity | CuAAC typically provides 1,4-disubstituted triazoles selectively |
| Stereochemistry | When starting with a chiral piperidine, maintaining stereochemical integrity is essential |
| Purification | Separation from copper catalyst residues and byproducts |
| Scale-up | Modifications may be needed when transitioning from laboratory to larger-scale synthesis |
These challenges highlight the importance of careful synthetic planning and execution when preparing [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol for research or potential commercial applications.
| Application Area | Rationale | Potential Mechanisms |
|---|---|---|
| Antimicrobial Agents | Triazole and piperidine combinations have shown activity against various microorganisms | May interfere with cell wall synthesis or metabolic pathways |
| Anticancer Therapeutics | Heterocyclic compounds containing triazoles have demonstrated antiproliferative properties | Possible inhibition of key enzymes involved in cell division or signaling pathways |
| Central Nervous System Agents | Piperidine moieties are common in CNS-active compounds | Potential modulation of neurotransmitter receptors or enzymes |
| Anti-inflammatory Compounds | Similar heterocyclic scaffolds have shown anti-inflammatory effects | May inhibit inflammatory mediators or pathways |
The specific molecular targets and mechanisms of action for [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol remain areas for further investigation, as structure-activity relationship studies continue to evolve for this class of compounds.
Chemical Reactivity
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. The reactivity profile is determined by the functional groups present in its structure, with the methanol group and nitrogen-containing heterocycles offering multiple reaction sites.
Key Reaction Types
The primary alcohol group (methanol moiety) can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate. This transformation provides a pathway to create derivatives with different functional groups at position 4 of the triazole ring. Additionally, the hydroxyl group can participate in nucleophilic substitution reactions to form ethers, esters, or other derivatives.
The triazole ring, while generally stable, can undergo certain transformations under specific conditions. Strong reducing agents like lithium aluminum hydride might affect the triazole structure, though typically harsh conditions would be required due to the aromatic stability of the triazole system.
The piperidine nitrogen represents another reactive site, potentially undergoing N-alkylation or acylation reactions to create additional derivatives. These modifications could significantly alter the biological properties of the resulting compounds.
Analytical Techniques for Characterization
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide further insights into the structural characteristics of [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol. These methods are essential for confirming the compound's identity and purity, which is crucial for both research applications and potential development as drug candidates.
Spectroscopic Analysis Methods
| Technique | Information Provided | Key Features for [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
|---|---|---|
| 1H NMR | Proton environments, coupling patterns | Signals for triazole C-H (typically ~7.5-8.0 ppm), hydroxymethyl CH2, and complex piperidine ring protons |
| 13C NMR | Carbon environments, confirmation of structure | Distinctive signals for triazole carbons, hydroxymethyl carbon, and piperidine carbons |
| IR Spectroscopy | Functional group identification | OH stretching (3200-3600 cm-1), C=N stretching from triazole, C-H stretching from piperidine |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion at m/z 182, characteristic fragmentation patterns |
| X-ray Crystallography | Three-dimensional structure, absolute configuration | Bond lengths, angles, and crystal packing information |
These analytical methods, used in combination, provide comprehensive structural confirmation and purity assessment for [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol. Such characterization is essential before proceeding with biological evaluation or further chemical modifications.
Comparison with Related Compounds
Understanding the relationship between [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications. Several related compounds appear in the scientific literature, differing in the position of attachment, linker groups, or additional substituents.
Structural Analogs Comparison
These structural variations can substantially impact physicochemical properties, pharmacokinetics, and pharmacodynamics. The position of attachment between the piperidine and triazole rings, the presence of additional functional groups, and stereochemistry all contribute to the unique biological profile of each analog.
Current Research Status and Future Directions
Research on [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol represents part of a broader scientific interest in heterocyclic compounds containing piperidine and triazole moieties. The current research landscape involves exploration of synthetic methodologies, structural characterization, and preliminary biological evaluations. As investigations continue, several promising research directions emerge.
Emerging Research Areas
Current and future research directions for [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and related compounds include:
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Development of optimized and scalable synthetic routes
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Comprehensive structure-activity relationship studies to identify the most promising derivatives
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Detailed investigation of specific biological targets and mechanisms of action
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Exploration of formulation strategies to enhance bioavailability
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Assessment of pharmacokinetic properties and metabolism patterns
These research avenues contribute to a deeper understanding of the compound's potential and limitations, guiding future development efforts in medicinal chemistry and drug discovery.
Challenges and Opportunities
| Challenge | Opportunity |
|---|---|
| Limited specific biological activity data | Systematic screening against multiple targets could reveal novel applications |
| Optimization of synthetic efficiency | Development of green chemistry approaches for more sustainable synthesis |
| Structure-activity relationship elucidation | Rational design of improved derivatives based on emerging data |
| Translation to in vivo efficacy | Identification of promising lead compounds for further development |
Addressing these challenges while leveraging the opportunities will advance the knowledge base regarding [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and related compounds, potentially leading to valuable therapeutic applications.
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